2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide CAS number
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide CAS number
An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two ortho-chlorine atoms, a para-trifluoromethoxy group, and a reactive benzylic bromide, makes it a valuable and versatile synthetic intermediate. The electron-withdrawing nature of the chloro and trifluoromethoxy substituents significantly influences the electronic properties and reactivity of the molecule, offering distinct advantages in the design of novel compounds.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, safe handling protocols, and applications, serving as a critical resource for professionals in drug discovery and chemical research.
Core Chemical and Physical Properties
The precise identity and characteristics of a chemical reagent are fundamental to its effective and safe use in research and development. The properties of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 886503-08-8 | [3] |
| Molecular Formula | C₈H₄BrCl₂F₃O | [3] |
| Molecular Weight | 323.92 g/mol | N/A |
| IUPAC Name | 1-(Bromomethyl)-2,6-dichloro-4-(trifluoromethoxy)benzene | N/A |
| Synonyms | α-Bromo-2,6-dichloro-4-(trifluoromethoxy)toluene | |
| Appearance | Solid | |
| Melting Point | 54-56 °C | |
| SMILES | C1=C(C(=C(C=C1Cl)CBr)Cl)OC(F)(F)F | |
| InChI Key | PDFGFQUSSYSWNI-UHFFFAOYSA-N | [4] |
Synthesis and Spectroscopic Characterization
The synthesis of substituted benzyl bromides is a well-established field in organic chemistry. For 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide, a common synthetic route involves the free-radical bromination of the corresponding toluene derivative, 2,6-Dichloro-4-(trifluoromethoxy)toluene. Photocatalytic methods offer a greener and safer alternative to traditional bromination using liquid bromine.[5]
Hypothetical Synthetic Workflow
A plausible synthetic approach is the photocatalytic oxidative bromination, which avoids the use of elemental bromine and demonstrates higher atom economy.[5]
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Characterization
Confirming the structure and purity of the final product is essential. Key spectroscopic data would include:
-
¹H NMR: The benzylic protons (-CH₂Br) would appear as a characteristic singlet, typically downfield (δ ≈ 4.5-4.8 ppm) due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The aromatic proton would appear as a singlet in the aromatic region (δ ≈ 7.3-7.6 ppm).
-
¹³C NMR: The spectrum would show distinct signals for the benzylic carbon (δ ≈ 30-35 ppm), the aromatic carbons, and the carbon of the trifluoromethoxy group (a quartet due to C-F coupling, δ ≈ 120 ppm).[6]
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group would be observed.[6]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine and two chlorine atoms.
Chemical Reactivity and Applications in Drug Discovery
The utility of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide stems from its nature as a potent electrophilic alkylating agent. The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack.
Mechanism of Action: Nucleophilic Substitution
The primary reaction pathway for this reagent is nucleophilic substitution (Sₙ2). The electron-withdrawing substituents (-Cl, -OCF₃) increase the electrophilicity of the benzylic carbon, enhancing its reactivity towards nucleophiles.[7]
Caption: Reactivity of the title compound as an electrophile in Sₙ2 reactions.
Applications
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are crucial in modern drug design. They can enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[8] This makes 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide a highly desirable building block for introducing this moiety into potential drug candidates.
-
Scaffold Decoration: It is used to alkylate nitrogen, oxygen, or sulfur nucleophiles on core scaffolds, allowing for systematic structure-activity relationship (SAR) studies.
-
Synthesis of Bioactive Molecules: This reagent is a key intermediate for creating complex molecules in various therapeutic areas, including oncology and inflammatory diseases.[] The dichloro substitution pattern provides steric hindrance that can direct molecular conformation or block metabolic pathways.
-
Materials Science: The unique electronic and hydrophobic properties imparted by the substituents are valuable in the synthesis of specialty polymers and liquid crystals.[2]
Safety, Handling, and Storage
As a reactive benzyl bromide derivative, this compound is corrosive and lachrymatory. Strict adherence to safety protocols is mandatory.[10][11]
Hazard Identification
| Hazard Statement | GHS Code | Source(s) |
| Causes severe skin burns and eye damage. | H314 | [12][13] |
| May cause respiratory irritation. | H335 |
Safe Handling Protocol
1. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][14]
-
Ensure an eyewash station and safety shower are immediately accessible.
2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[10][14]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[14]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[10][15]
3. Handling Procedures:
-
Avoid all personal contact, including inhalation.[15]
-
Do not breathe dust.[12] Wash hands thoroughly after handling.[12]
-
Keep the container tightly closed when not in use.[10]
Caption: Key safety and handling requirements for the title compound.
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[10][16]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[10][16]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[10][16]
Storage
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][16] The container should be tightly closed. Store in a locked, corrosive-resistant container.[10][14]
Experimental Protocol: General Procedure for N-Alkylation
This section provides a representative, self-validating protocol for using 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide in a typical N-alkylation reaction.
Objective: To alkylate a primary or secondary amine with 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide.
Materials:
-
Amine substrate (1.0 eq)
-
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide (1.1 eq)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the amine substrate and anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base (DIPEA) to the solution and stir for 5-10 minutes at room temperature.
-
Electrophile Addition: Dissolve 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with water, dilute aqueous acid (e.g., 1M HCl) if base is present, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
-
Validation: Confirm the structure and purity of the isolated product using NMR spectroscopy and mass spectrometry.
Conclusion
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a powerful synthetic intermediate whose value is derived from its unique combination of a reactive electrophilic center and modulating substituents. For scientists engaged in the design of novel pharmaceuticals and advanced materials, a thorough understanding of its properties, reactivity, and handling requirements is paramount. This guide provides the foundational knowledge necessary to leverage this reagent's potential safely and effectively, paving the way for future innovations in chemical synthesis.
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